![molecular formula C12H6N6O3 B5701912 7-(2-nitrophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B5701912.png)
7-(2-nitrophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole
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Overview
Description
7-(2-nitrophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole, commonly known as NBD-Cl, is a fluorescent dye that has been widely used in scientific research. It is a small molecule that has a high quantum yield and a high molar absorption coefficient, making it a valuable tool for a variety of applications.
Mechanism of Action
The mechanism of action of NBD-Cl involves the formation of a covalent bond between the dye and the target molecule. The NBD group of the dye is highly fluorescent, and when it is attached to a target molecule, it can be used to monitor changes in the conformation or location of the target molecule.
Biochemical and Physiological Effects:
NBD-Cl has been shown to have minimal biochemical and physiological effects. It does not affect the function of proteins or enzymes and does not interfere with cellular processes. It is also non-toxic and does not accumulate in cells.
Advantages and Limitations for Lab Experiments
The advantages of using NBD-Cl in lab experiments include its high quantum yield, high molar absorption coefficient, and its ability to label a wide variety of molecules. However, there are some limitations to using NBD-Cl, including its sensitivity to pH and temperature, and the fact that it can be difficult to label molecules in vivo.
Future Directions
There are many potential future directions for the use of NBD-Cl in scientific research. One area of interest is the development of new methods for labeling lipids and proteins in vivo. Another potential application is the use of NBD-Cl in the study of protein-protein interactions and the development of new drugs that target these interactions. Additionally, NBD-Cl could be used in the development of new diagnostic tools for diseases such as cancer and Alzheimer's disease.
Conclusion:
In conclusion, NBD-Cl is a valuable tool for scientific research due to its high quantum yield, high molar absorption coefficient, and ability to label a wide variety of molecules. It has been used in a variety of applications, including the study of protein structure and function, membrane transport, and enzyme kinetics. While there are some limitations to using NBD-Cl, there are also many potential future directions for its use in scientific research.
Synthesis Methods
NBD-Cl can be synthesized using several methods, including the reaction of 2-nitroaniline with phosgene and triethylamine, or by reacting 2-nitroaniline with thionyl chloride and triethylamine. The resulting product is a yellow powder that is soluble in organic solvents such as dimethylformamide and dimethyl sulfoxide.
Scientific Research Applications
NBD-Cl has been widely used as a fluorescent probe in a variety of scientific research applications. It has been used to study protein structure and function, membrane transport, and enzyme kinetics. NBD-Cl is also used in the study of lipid-protein interactions and has been used to label lipids for fluorescence microscopy.
properties
IUPAC Name |
7-(2-nitrophenyl)triazolo[4,5-g][2,1,3]benzoxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N6O3/c19-18(20)10-4-2-1-3-9(10)17-13-7-5-6-8-12(11(7)14-17)16-21-15-8/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVRKGSNQWADFMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2N=C3C=CC4=NON=C4C3=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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